molecular formula C12H15NOSe B342457 4-(4-Methylbenzoselenoyl)morpholine

4-(4-Methylbenzoselenoyl)morpholine

Cat. No.: B342457
M. Wt: 268.2 g/mol
InChI Key: OWZWESZMCMQGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylbenzoselenoyl)morpholine (CAS: 139546-54-6) is a selenium-containing morpholine derivative with the molecular formula C₁₂H₁₅NOSe and a molecular weight of 268.21 g/mol . Structurally, it features a morpholine ring attached to a 4-methyl-substituted benzoselenoyl group. The benzoselenoyl moiety comprises a benzene ring linked to a selenocarbonyl (C=Se) group, which distinguishes it from sulfur- or oxygen-containing analogs.

Properties

Molecular Formula

C12H15NOSe

Molecular Weight

268.2 g/mol

IUPAC Name

(4-methylphenyl)-morpholin-4-ylmethaneselone

InChI

InChI=1S/C12H15NOSe/c1-10-2-4-11(5-3-10)12(15)13-6-8-14-9-7-13/h2-5H,6-9H2,1H3

InChI Key

OWZWESZMCMQGSW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=[Se])N2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=[Se])N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Features/Applications References
4-(4-Methylbenzoselenoyl)morpholine C₁₂H₁₅NOSe Benzoseleonoyl (C=Se), methyl 268.21 Potential redox activity, medicinal R&D
4-(4-Methoxybenzothioyl)morpholine C₁₂H₁₅NO₂S Benzothioyl (C=S), methoxy 237.32 Sulfur analog; possible use in catalysis or drug design
4-(4-Nitrobenzyl)morpholine C₁₁H₁₄N₂O₃ Nitro (NO₂), benzyl 246.25 Electron-withdrawing nitro group; intermediates in synthesis
N-Methylmorpholine N-oxide C₅H₁₁NO₂ N-oxide 117.15 Polar solvent, oxidizer in polymer chemistry
4-[2-(Methylsulphonyl)phenyl]morpholine C₁₁H₁₅NO₃S Methylsulfonyl (SO₂CH₃) 265.31 Pharmaceutical/agrochemical building block
4-Tolyl-morpholine C₁₁H₁₅NO Tolyl (methylbenzene) 177.24 Lipophilic; potential in organic synthesis

Functional Group Variations

Selenium vs. Sulfur-containing compounds are more common in pharmaceuticals (e.g., protease inhibitors) due to better stability. N-Methylmorpholine N-oxide (N-oxide) : The polar N-oxide group enhances solubility in polar solvents, making it useful as an oxidizing agent or cellulose solvent. Unlike the selenoyl group, it lacks a conjugated aromatic system.

Electron-Donating vs. Electron-Withdrawing Substituents 4-(4-Nitrobenzyl)morpholine : The nitro group is strongly electron-withdrawing, which could stabilize negative charges or direct electrophilic substitution reactions. This contrasts with the electron-donating methyl group in this compound.

Aromatic vs. Aliphatic Substituents 4-Tolyl-morpholine : The tolyl group (methylbenzene) lacks the selenoyl functional group, resulting in lower molecular weight and increased lipophilicity. Such compounds may serve as intermediates in ligand design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.